(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine
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Overview
Description
(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound is known for its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine: Unique due to the presence of both a methylsulfanyl group and a bulky 2-methylbutan-2-yl group.
This compound: Similar structure but with different substituents on the phenyl ring or the amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21NS/c1-5-13(2,3)14-10-11-6-8-12(15-4)9-7-11/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
LXEDCNIUZMFGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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